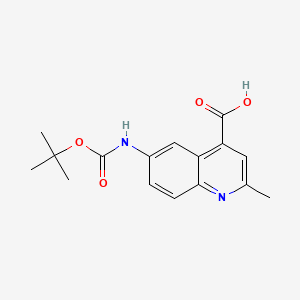
5-Carboxy-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy-2’-deoxycytidine is a modified nucleoside derived from 2’-deoxycytidine. It is one of the oxidation products of 5-methyl-2’-deoxycytidine, which is an important epigenetic marker involved in gene regulation. The compound plays a significant role in the epigenetic control cycle, particularly in the context of active DNA demethylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One efficient method employs a P(V)-N activation strategy to prepare high-quality 5-carboxyl-2’-deoxycytidine triphosphates. This method has been optimized for gram-scale synthesis from 2’-deoxythymidine .
Industrial Production Methods
While specific industrial production methods for 5-Carboxy-2’-deoxycytidine are not extensively documented, the optimized synthetic routes for gram-scale production suggest potential scalability for industrial applications. The use of high-quality reagents and controlled reaction conditions are crucial for maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2’-deoxycytidine undergoes several types of chemical reactions, including:
Decarboxylation: It can undergo decarboxylation to revert to 2’-deoxycytidine, a process that is facilitated by Tet enzymes.
Common Reagents and Conditions
Decarboxylation: The decarboxylation process is facilitated by metabolic labeling and specific cellular conditions.
Major Products Formed
From Oxidation: 5-Carboxy-2’-deoxycytidine is formed from the oxidation of 5-methyl-2’-deoxycytidine.
From Decarboxylation: The major product is 2’-deoxycytidine.
Scientific Research Applications
5-Carboxy-2’-deoxycytidine has several scientific research applications, including:
Epigenetics: It is a key player in the epigenetic regulation of gene expression, particularly in the demethylation cycle of DNA.
Biological Studies: The compound is used to study the mechanisms of DNA methylation and demethylation in various cell types, including stem cells and neurons.
Medical Research:
Analytical Chemistry: The compound is used in the development of biosensors for detecting DNA modifications.
Mechanism of Action
The mechanism of action of 5-Carboxy-2’-deoxycytidine involves its role in the active DNA demethylation process. The compound is formed by the oxidation of 5-methyl-2’-deoxycytidine through the action of Tet enzymes. It can then be decarboxylated to revert to 2’-deoxycytidine, completing the demethylation cycle. This process is crucial for regulating gene expression and maintaining genomic stability .
Comparison with Similar Compounds
5-Carboxy-2’-deoxycytidine is similar to other oxidized derivatives of 5-methyl-2’-deoxycytidine, such as:
5-Hydroxymethyl-2’-deoxycytidine: An intermediate in the oxidation process, involved in gene regulation.
5-Formyl-2’-deoxycytidine: Another intermediate that can be further oxidized to form 5-Carboxy-2’-deoxycytidine.
Uniqueness
The uniqueness of 5-Carboxy-2’-deoxycytidine lies in its role in the final step of the oxidation process and its ability to revert to 2’-deoxycytidine through decarboxylation. This makes it a crucial component in the epigenetic regulation of gene expression .
Properties
Molecular Formula |
C10H13N3O6 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/t5-,6+,7+/m0/s1 |
InChI Key |
FHPQEVWDHUHVGT-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(=O)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)




![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)

![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)


![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)

![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)

